Cas no 64358-26-5 (2-Iodo-4'-n-propylbenzophenone)
2-Iodo-4'-n-propylbenzophenone Chemical and Physical Properties
Names and Identifiers
-
- (2-iodophenyl)-(4-propylphenyl)methanone
- LogP
- 2-IODO-4'-N-PROPYLBENZOPHENONE
- MFCD07775695
- AKOS009339019
- (2-Iodophenyl)(4-propylphenyl)methanone
- 64358-26-5
- DTXSID80641773
- 2-Iodo-4'-n-propylbenzophenone
-
- MDL: MFCD07775695
- Inchi: 1S/C16H15IO/c1-2-5-12-8-10-13(11-9-12)16(18)14-6-3-4-7-15(14)17/h3-4,6-11H,2,5H2,1H3
- InChI Key: BMRQGUDTEDEZMW-UHFFFAOYSA-N
- SMILES: IC1C=CC=CC=1C(C1C=CC(=CC=1)CCC)=O
Computed Properties
- Exact Mass: 350.01700
- Monoisotopic Mass: 350.01676g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 18
- Rotatable Bond Count: 4
- Complexity: 268
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.3
- Topological Polar Surface Area: 17.1Ų
Experimental Properties
- Density: 1.465
- Boiling Point: 429.1°C at 760 mmHg
- Flash Point: 213.3°C
- Refractive Index: 1.612
- PSA: 17.07000
- LogP: 4.47470
2-Iodo-4'-n-propylbenzophenone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 202214-1g |
2-Iodo-4'-n-propylbenzophenone |
64358-26-5 | 97% | 1g |
£340.00 | 2022-02-28 | |
| Fluorochem | 202214-2g |
2-Iodo-4'-n-propylbenzophenone |
64358-26-5 | 97% | 2g |
£624.00 | 2022-02-28 | |
| Fluorochem | 202214-5g |
2-Iodo-4'-n-propylbenzophenone |
64358-26-5 | 97% | 5g |
£1120.00 | 2022-02-28 | |
| TRC | I089900-250mg |
2-Iodo-4'-n-propylbenzophenone |
64358-26-5 | 250mg |
$ 290.00 | 2022-06-02 | ||
| TRC | I089900-500mg |
2-Iodo-4'-n-propylbenzophenone |
64358-26-5 | 500mg |
$ 480.00 | 2022-06-02 | ||
| abcr | AB362341-1 g |
2-Iodo-4'-n-propylbenzophenone, 97%; . |
64358-26-5 | 97% | 1g |
€615.50 | 2023-04-26 | |
| abcr | AB362341-2 g |
2-Iodo-4'-n-propylbenzophenone, 97%; . |
64358-26-5 | 97% | 2g |
€1065.20 | 2023-04-26 | |
| abcr | AB362341-1g |
2-Iodo-4'-n-propylbenzophenone, 97%; . |
64358-26-5 | 97% | 1g |
€614.70 | 2025-04-17 | |
| abcr | AB362341-2g |
2-Iodo-4'-n-propylbenzophenone, 97%; . |
64358-26-5 | 97% | 2g |
€1064.00 | 2025-04-17 | |
| abcr | AB362341-5g |
2-Iodo-4'-n-propylbenzophenone, 97%; . |
64358-26-5 | 97% | 5g |
€1843.90 | 2025-04-17 |
2-Iodo-4'-n-propylbenzophenone Suppliers
2-Iodo-4'-n-propylbenzophenone Related Literature
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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3. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
Additional information on 2-Iodo-4'-n-propylbenzophenone
Comprehensive Overview of 2-Iodo-4'-n-propylbenzophenone (CAS No. 64358-26-5): Properties, Applications, and Industry Insights
2-Iodo-4'-n-propylbenzophenone (CAS No. 64358-26-5) is a specialized organic compound that has garnered significant attention in pharmaceutical and materials science research. This iodinated benzophenone derivative is characterized by its unique molecular structure, featuring an iodine substituent at the 2-position and an n-propyl group at the 4'-position of the benzophenone scaffold. The compound's distinct properties make it valuable for applications ranging from photoinitiators to intermediates in organic synthesis.
In recent years, the demand for high-purity benzophenone derivatives like 2-Iodo-4'-n-propylbenzophenone has surged due to their role in advanced material development. Researchers are particularly interested in its potential as a UV-absorbing agent and its utility in photopolymerization processes. The compound's iodine moiety enhances its reactivity, making it a versatile building block for cross-coupling reactions in medicinal chemistry.
The synthesis of 2-Iodo-4'-n-propylbenzophenone typically involves Friedel-Crafts acylation followed by halogenation, with strict control over reaction conditions to ensure optimal yield and purity. Analytical techniques such as HPLC, NMR spectroscopy, and mass spectrometry are employed to verify its structural integrity. This compound exhibits excellent thermal stability and solubility in organic solvents, which are critical parameters for industrial applications.
From an environmental perspective, 2-Iodo-4'-n-propylbenzophenone aligns with the growing trend toward sustainable chemistry. Its efficiency as a photoinitiator reduces energy consumption in curing processes compared to traditional thermal methods. Furthermore, the compound's potential in OLED materials and organic semiconductors has sparked interest in the electronics industry, where researchers explore its charge transport properties.
Quality control is paramount for 2-Iodo-4'-n-propylbenzophenone suppliers, as impurities can significantly impact performance in sensitive applications. Reputable manufacturers adhere to GMP standards and provide detailed certificates of analysis. Storage recommendations typically include protection from light and moisture, with stability data supporting long-term usability under proper conditions.
The market for benzophenone derivatives continues to evolve, driven by innovations in polymeric materials and pharmaceutical intermediates. As research uncovers new applications for 2-Iodo-4'-n-propylbenzophenone, its commercial importance is expected to grow. Current studies investigate its potential in antimicrobial coatings and advanced adhesives, demonstrating the compound's versatility across multiple industries.
For researchers and industry professionals seeking reliable information about 64358-26-5, understanding its structure-activity relationship is crucial. The compound's electronic properties and steric effects influence its behavior in various chemical contexts. Computational chemistry studies have provided valuable insights into its molecular interactions, aiding in the design of novel derivatives with enhanced performance characteristics.
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